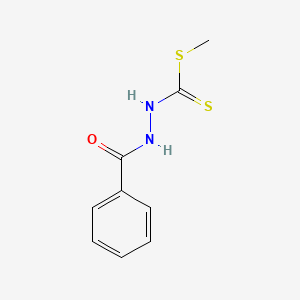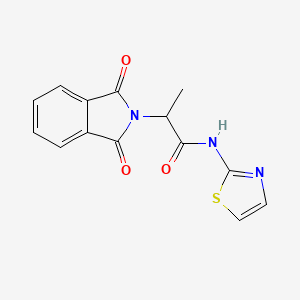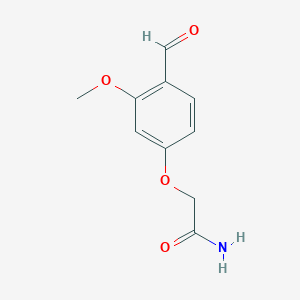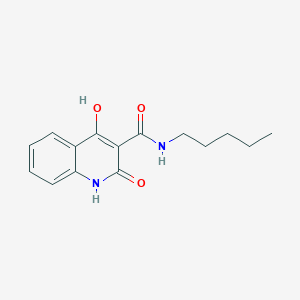
4-hydroxy-2-oxo-N-pentyl-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide is a derivative of the quinoline family, known for its diverse biological activities and applications in various fields of scientific research. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the hydroxy, oxo, and carboxylic acid amide moieties contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy and oxo groups are introduced through oxidation reactions, while the carboxylic acid group can be introduced via carboxylation reactions.
Amidation: The final step involves the conversion of the carboxylic acid to the pentylamide derivative. This can be achieved through the reaction of the carboxylic acid with pentylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, HOBt
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives
Reduction: Formation of 4-hydroxy-2,3-dihydroquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate into DNA can lead to antimicrobial and anticancer activities by disrupting DNA replication and transcription.
Comparación Con Compuestos Similares
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide can be compared with other similar compounds, such as:
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methylamide: Similar structure but with a methyl group instead of a pentyl group, leading to different physicochemical properties and biological activities.
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethylamide: Similar structure but with an ethyl group, which may affect its solubility and reactivity.
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid propylamide: Similar structure but with a propyl group, influencing its pharmacokinetic properties.
The uniqueness of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid pentylamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-N-pentyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-6-9-16-14(19)12-13(18)10-7-4-5-8-11(10)17-15(12)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,19)(H2,17,18,20) |
Clave InChI |
NBHLXNWSBLUMNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


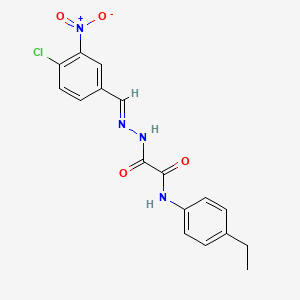
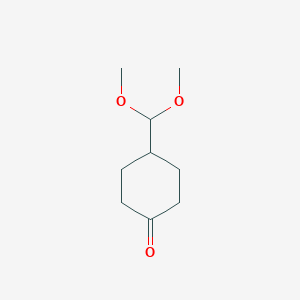


![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)
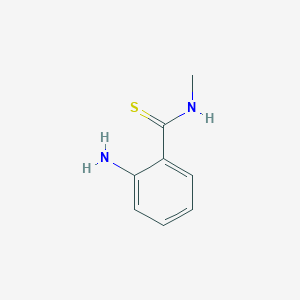
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)
